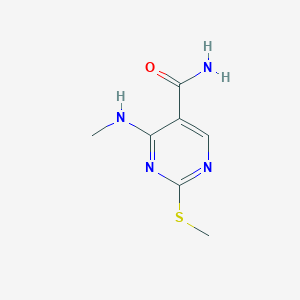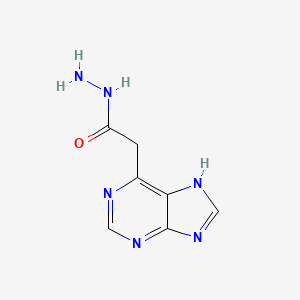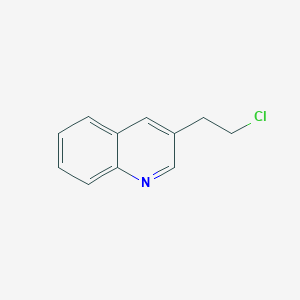![molecular formula C9H14N4O B11903149 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-48-6](/img/structure/B11903149.png)
2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,7-Diazaspiro[44]nonan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole typically involves the reaction of 2,7-diazaspiro[4.4]nonane with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a precursor compound under specific conditions, such as the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the spiro structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[4.4]nonane: A related compound with a similar spiro structure but lacking the oxadiazole ring.
1,2,4-Oxadiazole: A simpler compound that contains the oxadiazole ring but not the spiro structure.
Uniqueness
5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole is unique due to its combination of the spiro structure and the oxadiazole ring. This dual feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
646056-48-6 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-11-7-12-14-8/h7,10H,1-6H2 |
InChI Key |
FEVIRVGVMXIOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=NC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one](/img/structure/B11903090.png)
![6-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903096.png)

![5-Methylfuro[3,2-C]quinolin-4(5H)-one](/img/structure/B11903113.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903114.png)

![4'-Ethynyl-[1,1'-biphenyl]-4-amine](/img/structure/B11903132.png)


